N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
CAS No.:
Cat. No.: VC20209472
Molecular Formula: C21H16N4O3S2
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N4O3S2 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C21H16N4O3S2/c26-18(22-15-9-5-10-16-19(15)24-28-23-16)12-13-25-20(27)17(30-21(25)29)11-4-8-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26)/b8-4+,17-11- |
| Standard InChI Key | QTBQKYNWNGMOCZ-BJXWFGTRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Introduction
N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that combines a benzoxadiazole ring with a thiazolidinone moiety. This unique structural combination confers potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula and weight are not explicitly provided in the available literature, but its structure suggests a molecular weight of approximately 428.5 g/mol for similar compounds with benzoxadiazole and thiazolidinone functionalities.
Structural Features
The compound's structure includes:
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Benzoxadiazole Ring: Known for its fluorescent properties and potential in DNA intercalation, which can inhibit cancer cell proliferation.
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Thiazolidinone Moiety: Often associated with anti-inflammatory and antidiabetic activities.
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Phenylpropenylidene Group: Contributes to the compound's potential biological activities through its conjugated system.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: To form the thiazolidinone ring.
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Alkylation or Arylation: To introduce the phenylpropenylidene group.
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Cyclization Reactions: To form the benzoxadiazole ring.
Potential Applications
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide | Benzoxadiazole and thiazolidinone | Potential anticancer, anti-inflammatory |
| N-(2,1,3-benzoxadiazol-4-yl)-4-{(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl}butanamide | Similar benzoxadiazole and thiazolidinone | Antimicrobial |
| (2E,6E)-2,6-bis[(2E)-3-phenylprop-2-en-1-ylidene]cyclohexanone | Different core structure but similar phenylpropene moiety | Anticancer |
Docking Studies
Docking studies have been conducted to elucidate the binding affinities and mechanisms by which this compound interacts with its targets. These studies suggest potential interactions with various biological targets, although specific details are not available for this compound.
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